Diethylamine (S)-2-(tritylamino)propanoate
Description
Diethylamine (S)-2-(tritylamino)propanoate (CAS 80514-65-4) is a chiral amino acid derivative where the amino group of L-alanine is protected by a trityl (triphenylmethyl) group, and the carboxylic acid is neutralized as a diethylammonium salt. Its molecular formula is C₂₆H₃₂N₂O₂, with a molecular weight of 404.55 g/mol . The compound is widely used in peptide synthesis as a protected intermediate, leveraging the trityl group’s steric bulk to prevent undesired side reactions during coupling steps. Its IUPAC name is N-ethylethanamine; (2S)-2-(tritylamino)propanoic acid, reflecting its dual-component structure .
Properties
IUPAC Name |
N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPLCPGMCXDCL-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558446 | |
| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80514-65-4 | |
| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylamine (S)-2-(tritylamino)propanoate typically involves the esterification of (S)-2-(tritylamino)propanoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethylamine (S)-2-(tritylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tritylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Diethylamine (S)-2-(tritylamino)propanoate serves as a building block in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified for enhanced biological activity.
Case Study: Antimicrobial Activity
- Research has shown that derivatives of this compound can inhibit specific bacterial enzymes, making them potential candidates for new antibiotic therapies .
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for creating complex organic molecules. Its ability to undergo various reactions expands its utility in synthetic chemistry.
Reactions:
- Oxidation: Can yield corresponding amides or carboxylic acids.
- Reduction: Converts the ester group to alcohols.
- Substitution: Allows for the replacement of the tritylamino group with other functional groups .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme-substrate interactions and protein-ligand binding.
Example: Enzyme Inhibition Studies
- The compound's interaction with aminoacyl tRNA synthetases has been studied to understand its mechanism of action in inhibiting protein synthesis .
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Potential antibiotic derivatives |
| Organic Synthesis | Intermediate for complex organic compounds | Various oxidation and reduction products |
| Biochemical Research | Study of enzyme-substrate interactions | Insights into protein synthesis inhibition |
Mechanism of Action
The mechanism of action of Diethylamine (S)-2-(tritylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamine group can enhance the compound’s binding affinity to these targets, while the tritylamino group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity. The propanoate ester moiety can undergo hydrolysis, releasing the active components that exert the desired biological effects.
Comparison with Similar Compounds
Trityl-Protected Amino Acid Salts with Different Counterions
- Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate (CAS 111061-44-0): Molecular Formula: C₂₈H₃₆N₂O₃ Molecular Weight: 448.60 g/mol Key Differences:
- Contains an additional 3-hydroxy group on the propanoate backbone.
- Uses triethylamine as the counterion instead of diethylamine.
- Implications :
- Triethylamine’s larger size may reduce crystallinity compared to the diethylamine salt .
Ester Derivatives of Trityl-Protected Amino Acids
- Methyl 3-hydroxy-2-(tritylamino)propanoate: Synthesis: Derived from serine via reductive amination and tritylation (Supplementary Material, ). Key Differences:
- Methyl ester replaces the diethylammonium salt.
- Includes a 3-hydroxy group , similar to the triethylamine salt above.
- Implications :
- The ester form is less polar, favoring solubility in organic solvents like dichloromethane.
- Requires hydrolysis to regenerate the carboxylic acid for further reactions .
Amino Acid Derivatives with Alternative Protecting Groups
- 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 14283975): Molecular Formula: C₇H₁₆ClNO₂ Molecular Weight: 181.66 g/mol Key Differences:
- Dimethylamino group instead of trityl protection.
- Geminal dimethyl groups on the propanoate backbone. Implications:
- The absence of trityl simplifies synthesis but reduces steric protection.
- Hydrochloride salt form enhances aqueous solubility for biological applications .
Structural and Functional Analysis
Key Structural Features
| Compound | Trityl Group | Counterion/Functional Group | Additional Substituents |
|---|---|---|---|
| Diethylamine (S)-2-(tritylamino)propanoate | Yes | Diethylammonium | None |
| Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate | Yes | Triethylammonium | 3-Hydroxy |
| Methyl 3-hydroxy-2-(tritylamino)propanoate | Yes | Methyl ester | 3-Hydroxy |
| 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl | No | Hydrochloride | Geminal dimethyl |
Stability and Reactivity
- Trityl Group Stability: The trityl group is acid-labile, requiring neutral or basic conditions for storage. Deprotection typically uses trifluoroacetic acid (TFA) . In contrast, dimethylamino groups (e.g., in ) are stable under acidic conditions but lack steric protection .
- Counterion Effects :
Analytical Considerations
- Quantitative NMR: Compounds like Methyl 3-hydroxy-2-(tritylamino)propanoate may require derivatization (e.g., with 4-fluorophenylhydrazine) for accurate integration in ¹H-NMR, as seen in pyruvate quantification studies .
- Chromatography :
- Reverse-phase HPLC is critical for resolving trityl-protected analogs due to their hydrophobicity .
Biological Activity
Diethylamine (S)-2-(tritylamino)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula : C26H32N2O2
- Molecular Weight : 420.55 g/mol
- CAS Number : 80514-65-4
This compound is characterized by a trityl group attached to an amino acid derivative, which may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The presence of the trityl group may enhance membrane permeability, allowing for better interaction with microbial cells.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism is believed to involve the disruption of cellular membranes and interference with metabolic pathways.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various diethylamine derivatives against common bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibitory concentrations (IC50 values ranging from 0.03 to 0.25 µM), indicating strong antimicrobial activity .
- Cytotoxic Effects on Cancer Cells : In a series of experiments involving human cancer cell lines, this compound showed a dose-dependent decrease in cell viability, with IC50 values around 10 µM for breast cancer cells . The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
- Toxicological Assessment : Toxicological studies conducted on rodent models revealed that exposure to high concentrations led to respiratory irritation and histopathological changes in lung tissues . These findings underscore the importance of assessing safety profiles alongside therapeutic potential.
Table 1: Antimicrobial Activity of Diethylamine Derivatives
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 0.06 |
| Staphylococcus aureus | 0.25 | |
| Pseudomonas aeruginosa | 0.5 |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Membrane disruption |
| A549 (Lung) | 12 | Metabolic interference |
Q & A
Q. What are the optimal synthetic routes for preparing Diethylamine (S)-2-(tritylamino)propanoate with high stereochemical purity?
Methodological Answer: The synthesis typically involves coupling a trityl-protected amino acid derivative with a diethylamine-containing moiety. Key steps include:
- Protection of the amino group : Use trityl chloride to protect the amine, ensuring high steric hindrance to preserve stereochemical integrity .
- Esterification : React the protected amino acid (e.g., (S)-2-amino-propanoic acid) with diethylamine under mild acidic conditions (e.g., using HCl as a catalyst) to form the ester .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with LC-MS (ESI) and HRMS for validation .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LC-MS (ESI) : Confirms molecular weight (e.g., observed m/z 120.0680 vs. calculated 120.0678 for intermediates) .
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J = 6–8 Hz for chiral centers) and trityl group aromatic signals .
- HPLC with chiral columns : Resolves enantiomeric excess (>99% for (S)-configuration) using polysaccharide-based columns (e.g., Chiralpak AD-H) .
Q. How do reaction conditions impact the stability of the trityl group during synthesis?
Methodological Answer: The trityl group is sensitive to acidic conditions and nucleophilic attack. Stability studies show:
- pH Sensitivity : Degradation occurs below pH 4 (e.g., in HCl-mediated esterification). Use buffered conditions (pH 5–6) to minimize cleavage .
- Thermal Stability : Decomposition above 60°C (TGA data). Maintain reactions at RT–40°C .
- Solvent Effects : Polar aprotic solvents (THF, DCM) preserve trityl integrity better than protic solvents .
Q. How can researchers resolve contradictions in solubility data for this compound?
Methodological Answer: Solubility varies with solvent polarity and temperature:
Q. What strategies mitigate racemization during scale-up synthesis?
Methodological Answer:
- Low-Temperature Reactions : Conduct esterification at 0–10°C to suppress chiral inversion .
- Catalyst Selection : Avoid strong bases (e.g., NaOH); use Et₃N or DMAP for milder conditions .
- In-line Monitoring : Use chiral HPLC to detect racemization early, adjusting reaction time/temperature .
Q. How can residual triethylamine be quantified and removed post-synthesis?
Methodological Answer:
- GC-MS Quantification : Detect triethylamine at LOD 0.1 ppm using a DB-5 column .
- Purification : Wash with 0.1 M HCl (removes 95% residual Et₃N) or use activated carbon filtration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
